1-Biphenyl-2-yl-3-cyclohexylthiourea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHKNNLIBMZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Biphenyl-2-yl-3-cyclohexylthiourea typically involves the reaction of biphenyl-2-ylamine with cyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-2-yl-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl or cyclohexyl derivatives.
Scientific Research Applications
1-Biphenyl-2-yl-3-cyclohexylthiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-3-cyclohexylthiourea primarily involves its interaction with enzyme active sites. The thiourea group forms hydrogen bonds with amino acid residues in the enzyme, inhibiting its activity. This interaction is crucial for its role as an enzyme inhibitor, particularly against cholinesterases .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit variable physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 1-Biphenyl-2-yl-3-cyclohexylthiourea and related compounds from the literature.
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Observations:
The bicyclo[2.2.1]heptan-2-yl group in ’s compound introduces steric bulk, which may reduce solubility but improve target specificity .
Aromatic Interactions: The biphenyl-2-yl group enables π-π stacking interactions, advantageous in protein-binding applications.
Synthetic Accessibility :
- Derivatives with flexible chains (e.g., phenethyl in ) are synthesized via straightforward alkylation, whereas bicyclic or biphenyl systems require more complex multi-step protocols .
Biological and Chemical Relevance :
- Chlorophenyl and bicyclic substituents (–3) are associated with antimicrobial activity, whereas methoxy groups () may facilitate redox-active applications .
Research Findings and Implications
- Safety Profiles : Thioureas with allyl or methoxy groups () require careful handling due to reactivity, whereas cyclohexyl and biphenyl derivatives may pose challenges in metabolic clearance .
Q & A
Q. What are the established synthetic routes for 1-Biphenyl-2-yl-3-cyclohexylthiourea, and how can reaction conditions be optimized?
The synthesis typically involves the reaction of biphenyl-2-ylamine with cyclohexyl isothiocyanate in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux conditions. Purification is achieved via recrystallization or column chromatography to isolate the product in high purity . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios of reactants to improve yield. Kinetic studies can be employed to determine rate constants and identify side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the biphenyl and cyclohexyl groups, while Infrared (IR) spectroscopy identifies the thiourea moiety (C=S stretch at ~1250–1350 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond lengths and angles, as demonstrated in analogous thiourea derivatives . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights predict regioselectivity in reactions with electrophiles or nucleophiles. Correlation-energy functionals, such as those derived from the Colle-Salvetti formula, can refine computational accuracy for non-covalent interactions (e.g., hydrogen bonding) .
Q. What experimental strategies are recommended to resolve contradictions in reported reactivity data for thiourea derivatives?
Contradictions in reactivity (e.g., divergent reaction outcomes under similar conditions) can be addressed through systematic variation of solvents, catalysts, and substituent effects. Comparative studies using control compounds (e.g., phenyl vs. cyclohexyl substituents) isolate steric/electronic influences. Iterative data analysis, guided by qualitative research frameworks, helps identify confounding variables .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR studies require synthesizing analogs with modified biphenyl or cyclohexyl groups and testing their bioactivity against target enzymes (e.g., kinases or proteases). Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values, while molecular docking simulations (e.g., AutoDock Vina) predict binding modes. Cross-referencing with PubChem bioassay data for structurally similar thioureas identifies promising targets .
Q. What methodologies are suitable for investigating the compound’s stability under varying pH and thermal conditions?
Accelerated stability studies involve incubating the compound at elevated temperatures (40–80°C) and pH ranges (2–12). High-performance liquid chromatography (HPLC) monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
